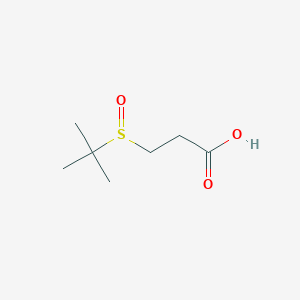
2-(octylsulfonyl)ethyl octane-1-sulfonate
Vue d'ensemble
Description
2-(Octylsulfonyl)ethyl octane-1-sulfonate (OEO) is a synthetic surfactant that has been widely used in scientific research. It is a non-ionic detergent that is commonly used for solubilizing and isolating membrane proteins. OEO is also known for its ability to disrupt lipid bilayers, which makes it a valuable tool for studying membrane structure and function.
Mécanisme D'action
2-(octylsulfonyl)ethyl octane-1-sulfonate works by inserting itself into lipid bilayers and disrupting their structure. This leads to the solubilization of membrane proteins and the alteration of membrane properties. 2-(octylsulfonyl)ethyl octane-1-sulfonate is also known to interact with proteins, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
2-(octylsulfonyl)ethyl octane-1-sulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to alter the activity of enzymes, as well as the function of ion channels and transporters. 2-(octylsulfonyl)ethyl octane-1-sulfonate has also been shown to affect cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(octylsulfonyl)ethyl octane-1-sulfonate in lab experiments is its ability to solubilize membrane proteins. This is a critical step in studying membrane proteins, as it allows them to be purified and characterized. However, 2-(octylsulfonyl)ethyl octane-1-sulfonate can also have non-specific effects on proteins and membranes, which can complicate data interpretation. Additionally, 2-(octylsulfonyl)ethyl octane-1-sulfonate can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(octylsulfonyl)ethyl octane-1-sulfonate. One area of interest is the development of new surfactants that are more selective and have fewer non-specific effects. Another area of interest is the study of 2-(octylsulfonyl)ethyl octane-1-sulfonate's effects on cellular signaling pathways, as it has been shown to affect the activity of several enzymes involved in these pathways. Finally, there is interest in using 2-(octylsulfonyl)ethyl octane-1-sulfonate in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Applications De Recherche Scientifique
2-(octylsulfonyl)ethyl octane-1-sulfonate has a wide range of applications in scientific research. It is commonly used for solubilizing membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. 2-(octylsulfonyl)ethyl octane-1-sulfonate is also used for studying membrane structure and function, as it can disrupt lipid bilayers and alter membrane properties.
Propriétés
IUPAC Name |
2-octylsulfonylethyl octane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5S2/c1-3-5-7-9-11-13-16-24(19,20)18-15-23-25(21,22)17-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPFIJSQHYUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCOS(=O)(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
![1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)
![1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)

![methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate](/img/structure/B4326611.png)

![1-[(2-chloroethyl)sulfinyl]decane](/img/structure/B4326623.png)

![8-(4-chlorophenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326643.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326649.png)
![1,3-dimethyl-7-(4-methylphenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4326665.png)
![1-benzyl-7,9-dimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4326675.png)